2-Methyl-1,3-benzodioxole
Description
Properties
CAS No. |
14046-39-0 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H8O2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-6H,1H3 |
InChI Key |
AYEXQFUNWFFKAP-UHFFFAOYSA-N |
SMILES |
CC1OC2=CC=CC=C2O1 |
Canonical SMILES |
CC1OC2=CC=CC=C2O1 |
Other CAS No. |
14046-39-0 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Building Block for Synthesis
2-Methyl-1,3-benzodioxole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry.
| Application | Description |
|---|---|
| Synthesis of Organic Molecules | Used in the formation of derivatives for pharmaceutical applications. |
| Reaction Intermediates | Acts as an intermediate in the synthesis of bioactive compounds. |
Biology
Auxin Receptor Agonist
Research has shown that this compound acts as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a critical role in plant growth and development. This property makes it valuable in agricultural research.
| Biological Effect | Mechanism |
|---|---|
| Promotes Root Growth | Enhances auxin response reporter’s (DR5:GUS) transcriptional activity. |
| Interaction with TIR1 | Binds more effectively than traditional auxins like NAA (1-naphthylacetic acid). |
Medicine
Potential Therapeutic Uses
The compound is under investigation for its potential as a cyclooxygenase (COX) inhibitor and its cytotoxic properties against cancer cells. This suggests its applicability in developing new anti-inflammatory and anticancer therapies.
| Therapeutic Application | Potential Benefits |
|---|---|
| COX Inhibition | May reduce inflammation and pain associated with various conditions. |
| Cytotoxicity Against Cancer | Exhibits properties that could be harnessed for cancer treatment. |
Case Study 1: Auxin Response Modulation
In a study conducted on Arabidopsis thaliana and Oryza sativa, it was demonstrated that this compound significantly enhanced root growth. The mechanism involved binding to the TIR1 receptor, leading to a robust transcriptional response similar to natural auxins.
Case Study 2: Synthesis of Bioactive Compounds
Research published in the Journal of Biological Chemistry highlighted the use of this compound as a precursor for synthesizing novel bioactive compounds that exhibit antifungal properties. The study emphasized its role in developing new agrochemicals aimed at crop protection.
Chemical Reactions Analysis
Esterification and Acylation Reactions
The benzodioxole ring facilitates electrophilic substitution at activated positions, while the methyl group can participate in oxidation or functional group interconversion.
Key findings:
-
Phosphorus pentoxide acts as both dehydrating agent and catalyst in ketoester syntheses .
-
EDCI-mediated couplings show superior regioselectivity compared to traditional methods .
Ring-Opening and Heterocycle Formation
The 1,3-benzodioxole system undergoes ring-opening under specific conditions to form biologically active heterocycles.
Notable observations:
-
Sodium azide treatment generates reactive intermediates for Huisgen cycloadditions .
-
Hydrazinolysis of ester derivatives produces carbohydrazides with antimicrobial potential .
Electrophilic Substitution Reactions
The electron-rich aromatic system directs incoming electrophiles to specific positions:
Halogenation
Nitration
Oxidative Transformations
Controlled oxidation modifies both the aromatic system and methyl group:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (acidic) | Reflux, 6 hrs | 2-Carboxy-1,3-benzodioxole | Chelating agent synthesis |
| O₃ (ozone) | -78°C, CH₂Cl₂ | Ring-opened dicarbonyl compound | Fragrance intermediates |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type, position, and number significantly alter properties such as volatility, lipophilicity, and stability. Key comparisons include:
Key Observations :
Reactivity and Hydrolysis Mechanisms
Structural analogs undergo distinct reaction pathways depending on substituents:
- 2-Methyl-1,3-dioxolane (non-aromatic analog) hydrolyzes via the A-1 mechanism (rate-determining proton transfer), while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 mechanism (solvent-assisted bimolecular process) . methylene) dictates reaction mechanisms.
- Benzodioxole Derivatives: The aromatic ring in this compound likely stabilizes the structure against hydrolysis compared to non-aromatic dioxolanes. Piperonyl butoxide , with bulky ether groups, demonstrates high chemical stability in pesticidal formulations.
Key Observations :
- Aromatic vs. Non-Aromatic: 2,2-Diphenyl-1,3-benzodioxole exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability due to its planar aromatic structure and moderate lipophilicity.
- Toxicity Prediction : Ethyl 2-methyl-1,3-dioxolane-2-acetate is used as a read-across compound for toxicity assessment of structurally similar dioxolanes, highlighting the need for targeted studies on benzodioxoles.
Preparation Methods
Protic Acid Catalysts
Traditional synthesis routes employ protic acids such as p-toluenesulfonic acid (PTSA) to facilitate the condensation of catechol with ketones or aldehydes. For example, refluxing catechol with acetone in the presence of PTSA yields 2,2-dimethyl-1,3-benzodioxole, a related derivative, in 80% yield after 34 hours. Adapting this method for 2-methyl-1,3-benzodioxole would require substituting acetone with acetaldehyde, though direct literature examples are scarce. The mechanism involves acid-catalyzed formation of a carbocation from the carbonyl compound, followed by nucleophilic attack by catechol’s hydroxyl groups and subsequent dehydration.
Lewis Acid Catalysts
Lewis acids like trimethylsilyl chloride (TMSCl) offer improved reaction kinetics. In a modified approach, TMSCl activates the carbonyl group of acetaldehyde, enabling condensation with catechol at 40°C in dichloromethane. This method reduces reaction times to 12 hours while maintaining yields comparable to protic acid catalysis (75–87%). The silylation of catechol’s hydroxyl groups enhances electrophilicity, promoting faster cyclization.
Solid Superacid-Catalyzed Synthesis
The use of zirconium oxide sulfate (ZrO₂/SO₄²⁻) as a solid superacid catalyst represents a significant advancement. This heterogeneous catalyst enables the condensation of catechol with aldehydes or ketones under reflux conditions in benzene or toluene. For instance, reacting catechol with benzaldehyde over ZrO₂/SO₄²⁻ produces 2-phenyl-1,3-benzodioxole in 78% yield within 5 hours. Extending this methodology to acetaldehyde would theoretically yield this compound with similar efficiency. Key advantages include:
-
Reusability : The catalyst retains activity for multiple cycles after simple filtration.
-
Reduced Waste : Eliminates the need for aqueous work-ups, minimizing solvent waste.
-
Faster Kinetics : Reactions typically conclude within 3–15 hours, outperforming traditional acid catalysis.
Table 1: Comparative Performance of Catalysts for 1,3-Benzodioxole Synthesis
| Catalyst | Substrate | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| PTSA | Acetone | 34 | 80 | |
| ZrO₂/SO₄²⁻ | Benzaldehyde | 5 | 78 | |
| TMSCl | t-Butyl ketone | 12 | 87 |
Alternative Synthetic Routes
Nucleophilic Substitution and Cycloaddition
While less common for 2-methyl derivatives, brominated precursors offer pathways to functionalized analogs. For example, 6-bromobenzo[d]dioxole undergoes Suzuki-Miyaura coupling with methylboronic acids to introduce methyl groups, albeit at positions other than C-2. This method’s relevance to this compound remains limited but highlights the versatility of cross-coupling chemistry in benzodioxole functionalization.
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate condensation reactions. Although unreported for this compound, analogous protocols for 2,2-dimethyl derivatives achieve 85% yields in 1 hour using PTSA and microwave heating. This approach could potentially reduce reaction times to under 2 hours for 2-methyl analogs.
Comparative Analysis of Methods
Efficiency : Solid superacid catalysis (ZrO₂/SO₄²⁻) outperforms protic and Lewis acid methods in both speed and yield, making it the preferred industrial-scale method.
Cost : TMSCl and PTSA are cheaper catalysts but require longer reaction times and generate more waste.
Selectivity : ZrO₂/SO₄²⁻ minimizes side reactions such as over-alkylation, ensuring higher purity.
Experimental Optimization and Characterization
Procedure for ZrO₂/SO₄²⁻-Catalyzed Synthesis
-
Catalyst Preparation : Zr(OH)₄ is treated with H₂SO₄, calcined at 650°C, and powdered.
-
Reaction Setup : Catechol (2.00 mmol) and acetaldehyde (2.20 mmol) are refluxed in toluene (15 mL) with ZrO₂/SO₄²⁻ (200 mg) for 5 hours.
-
Work-Up : The catalyst is filtered, and the solvent is evaporated to isolate crude product.
-
Purification : Flash chromatography (petroleum ether/ethyl acetate) yields pure this compound.
Spectroscopic Characterization
Applications and Derivatives
This compound serves as a precursor to bioactive molecules, including antitumor agents and VEGFR-2 inhibitors. Recent studies demonstrate that acrylamide derivatives of 1,3-benzodioxole exhibit potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 4.92 μM) .
Q & A
Q. What are the standard synthetic protocols for 2-Methyl-1,3-benzodioxole and its derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted catechol derivatives with methylating agents. For example:
React 3,4-dihydroxybenzaldehyde with methyl iodide in the presence of a base (e.g., K₂CO₃) to form the benzodioxole core.
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Confirm purity using melting point analysis and thin-layer chromatography (TLC).
Alternative routes include Friedel-Crafts alkylation or microwave-assisted synthesis for improved yield .
Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and analytical methods:
Advanced Research Questions
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
Prepare buffer solutions (pH 1.2, 4.5, 7.4) to mimic gastrointestinal and plasma environments.
Incubate the compound at 37°C and sample at intervals (0, 1, 3, 6, 24 hrs).
Analyze degradation products via HPLC or LC-MS.
Key Insight : Hydrolysis mechanisms (e.g., acid-catalyzed ring-opening) correlate with electron-withdrawing substituents. Stability data can inform prodrug design .
Q. What computational approaches are used to predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers.
- Synchrotron X-ray Diffraction : Validate computational models with experimental charge-density maps .
Q. How do this compound derivatives interact with metabolic enzymes like α-amylase?
- Methodological Answer :
Enzyme Assays : Measure inhibition kinetics using the DNSA method (3,5-dinitrosalicylic acid) to quantify reducing sugars .
Docking Studies : Use AutoDock Vina to model binding interactions with α-amylase’s active site.
Example Data :
| Derivative | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | 12.5 ± 0.8 | -8.2 |
| Polymethoxy analog | 6.3 ± 0.4 | -9.7 |
Q. What strategies optimize copolymerization of this compound monomers for material science applications?
- Methodological Answer :
- Monomer Design : Introduce vinyl groups (e.g., 5-vinyl-1,3-benzodioxole) for radical polymerization with styrene .
- Kinetic Analysis : Use the Fineman-Ross method to determine reactivity ratios (r₁, r₂) and predict copolymer composition .
- Thermal Analysis : TGA/DSC to assess glass transition temperatures (Tg) and thermal stability of copolymers .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reproduce Conditions : Test variables (solvent polarity, catalyst loading) from conflicting studies .
- Advanced Purification : Employ preparative HPLC for isomers with similar Rf values.
- Peer Validation : Share spectral data via platforms like NMRShiftDB to confirm structural assignments.
Safety and Handling
Q. What precautions are essential when handling halogenated this compound derivatives (e.g., 5-(chloromethyl)-6-propyl-1,3-benzodioxole)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
